![molecular formula C20H21BrO5 B14224878 4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate CAS No. 577993-75-0](/img/structure/B14224878.png)
4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate is a chemical compound known for its unique structure and properties It is composed of a bromohexanoyl group attached to a phenyl ring, which is further connected to a methoxybenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxyphenyl 4-methoxybenzoate with 6-bromohexanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl 4-methoxybenzoates.
Reduction Reactions: Formation of 4-[(6-hydroxyhexyl)oxy]phenyl 4-methoxybenzoate.
Oxidation Reactions: Formation of 4-[(6-bromohexanoyl)oxy]phenyl 4-carboxybenzoate.
Applications De Recherche Scientifique
4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The bromohexanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The methoxybenzoate group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate can be compared with similar compounds such as:
4-[(6-Acryloyloxy)hexyl]oxyphenyl 4-methoxybenzoate: Similar structure but with an acryloyloxy group instead of a bromohexanoyl group.
4-Bromo-2-[(E)-{6-[(2E)-2-{5-Bromo-2-[(4-methoxybenzoyl)oxy]benzylidene}hydrazino]-6-oxohexanoyl}hydrazono]methylphenyl 4-methoxybenzoate: Contains additional functional groups and a more complex structure.
4-Cyanophenyl 4-[(6-acryloyloxy)hexyl]oxybenzoate: Contains a cyano group and an acryloyloxy group, offering different reactivity and applications.
Propriétés
Numéro CAS |
577993-75-0 |
|---|---|
Formule moléculaire |
C20H21BrO5 |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
[4-(6-bromohexanoyloxy)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C20H21BrO5/c1-24-16-8-6-15(7-9-16)20(23)26-18-12-10-17(11-13-18)25-19(22)5-3-2-4-14-21/h6-13H,2-5,14H2,1H3 |
Clé InChI |
BHWHFBUCCKISBH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


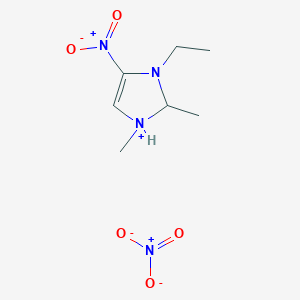

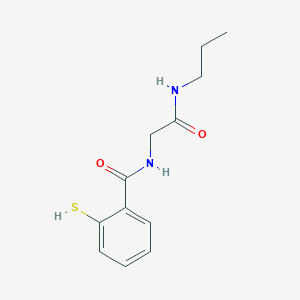
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
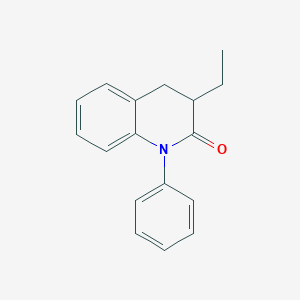
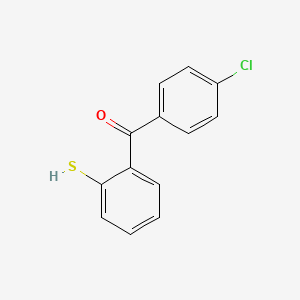

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

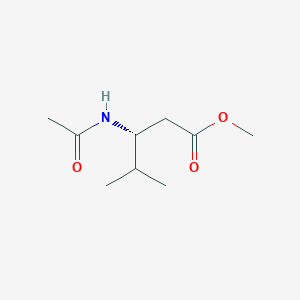
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
